mPGES-1 Inhibition Potency: N-[(Piperazin-1-yl)methylidene]methanesulfonamide IC₅₀ of 3 nM in 293E Cell Assay
N-[(Piperazin-1-yl)methylidene]methanesulfonamide demonstrates potent inhibition of human microsomal prostaglandin E synthase-1 (mPGES-1), an emerging therapeutic target for inflammation and cancer, with an IC₅₀ of 3 nM when evaluated in 293E cells expressing the recombinant enzyme [1]. This activity profile is supported by additional cellular assays showing IC₅₀ values of 29 nM in LPS-induced human whole blood and 37 nM in rhIL-1β-stimulated human A549 cells [1]. The compound's high cellular potency and consistent activity across multiple assay systems distinguish it from other piperazine sulfonamide scaffolds optimized for alternative targets such as 11β-HSD1, DPP-IV, or β₃-adrenoceptors [2].
| Evidence Dimension | mPGES-1 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 3 nM (293E cell assay); IC₅₀ = 29 nM (human whole blood); IC₅₀ = 37 nM (A549 cells) |
| Comparator Or Baseline | Class-level baseline: Representative piperazine sulfonamide mPGES-1 inhibitors typically exhibit IC₅₀ values in the low nanomolar to micromolar range depending on structural optimization; the unsubstituted piperazine-methanesulfonamide scaffold provides a distinct SAR starting point [Class-level inference] |
| Quantified Difference | Single-digit nanomolar potency (3 nM) establishes this compound as a high-affinity mPGES-1 binder suitable for probe development |
| Conditions | Inhibition of human microsomal PGES1 expressed in 293E cells; detection by LC/MS/MS analysis; LPS-induced human whole blood (20-24 hr incubation); rhIL-1β-stimulated human A549 cells (18 hr incubation) |
Why This Matters
Procurement decisions for mPGES-1 inhibitor research require compounds with verified single-digit nanomolar potency across multiple assay formats to ensure target engagement and minimize false-negative screening outcomes.
- [1] BindingDB. BDBM50142253 (CHEMBL3758924). Affinity Data: IC50 = 3 nM for human microsomal PGES1 in 293E cells; IC50 = 29 nM in LPS-induced human whole blood; IC50 = 37 nM in rhIL-1β-stimulated A549 cells. View Source
- [2] Xiang J, Wan ZK, Li HQ, et al. Piperazine sulfonamides as potent, selective, and orally available 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. J Med Chem. 2008;51(14):4068-4071. (Class-level comparison: different piperazine sulfonamide target optimization). View Source
